molecular formula C13H13NO5 B2592409 methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 858749-33-4

methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B2592409
CAS No.: 858749-33-4
M. Wt: 263.249
InChI Key: AJSNVHJAMCDCIR-UHFFFAOYSA-N
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Description

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate (CAS: 858749-33-4) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₅ and a molecular weight of 263.25 g/mol . Its structure features a 5,6-dimethoxy-substituted indole core, a reactive formyl group at position 3, and a methyl ester at position 2 (Figure 1). This compound is widely utilized as an intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry for developing phosphodiesterase-4B (PDE4B) inhibitors .

Properties

IUPAC Name

methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-4-7-8(6-15)12(13(16)19-3)14-9(7)5-11(10)18-2/h4-6,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSNVHJAMCDCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(N2)C(=O)OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the formyl and methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity. For example, the formylation can be achieved using Vilsmeier-Haack reaction conditions, which involve the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods would be tailored to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products

    Oxidation: Methyl 3-carboxy-5,6-dimethoxy-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-5,6-dimethoxy-1H-indole-2-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and methoxy groups can influence its binding affinity and specificity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole Carboxylates

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Applications/Synthesis Methods Reference
This compound C₁₃H₁₃NO₅ 3-formyl , 5,6-dimethoxy 263.25 Heterocyclic synthesis, PDE4B inhibitor studies
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₅NO₄ 5,6-dimethoxy (no formyl) 249.26 Precursor for brominated derivatives
Methyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₂H₁₃NO₄ 5,6-dimethoxy (no formyl) 235.23 Spectroscopic/DFT studies
Ethyl 5-methoxyindole-2-carboxylate C₁₂H₁₃NO₃ 5-methoxy (simpler substituents) 219.24 Comparative indole chemistry studies
Methyl 3-formyl-4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate C₁₄H₁₅NO₅ 1-methyl , 3-formyl, 4,6-dimethoxy 277.28 Structural analog with shifted substituents

Spectroscopic and Structural Insights

Vibrational Spectroscopy :

  • Density functional theory (DFT) studies on methyl 5,6-dimethoxy-1H-indole-2-carboxylate reveal characteristic C=O and C-O-C vibrational modes at 1,710 cm⁻¹ and 1,250 cm⁻¹, respectively . The target compound’s formyl group introduces additional bands near 1,680 cm⁻¹ (C=O stretch) .

NMR Shifts: The formyl proton in the target compound resonates as a singlet near δ 9.8–10.0 ppm in ¹H-NMR, absent in non-formylated analogs .

Crystallography: Methyl 5,6-dimethoxy-1H-indole-2-carboxylate crystallizes in an orthorhombic system (space group Pbca) with Z = 8 .

Biological Activity

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which is notable for its diverse biological activities. This article explores its biological activity through detailed research findings, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO5C_{13}H_{13}NO_5, with a molecular weight of approximately 263.25 g/mol. The structure features an indole ring system with methoxy groups at positions 5 and 6, a formyl group at position 3, and a carboxylate moiety at position 2. These functional groups contribute to its unique chemical properties and potential biological activities.

Property Value
Molecular FormulaC₁₃H₁₃NO₅
Molecular Weight263.25 g/mol
Functional GroupsMethoxy, Formyl, Carboxylate

This compound acts primarily through interactions with various biological targets:

  • Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication by interfering with viral enzymes or host cell receptors.
  • Anticancer Properties : The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It may target specific kinases involved in cell cycle regulation.
  • Antimicrobial Effects : Research indicates that this compound exhibits antibacterial and antifungal properties against various pathogens.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity : A study indicated that derivatives of indole compounds could act as antimitotic agents, potentially useful in cancer therapy. The structure of this compound suggests it could function similarly due to its planar configuration and ability to stack with other indole rings .
  • Antibacterial and Antifungal Activity : Preliminary investigations revealed that this compound shows significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure exhibited minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains .
  • Biochemical Pathways : The compound is believed to influence multiple biochemical pathways due to the versatility of the indole structure. It may modulate enzyme activities or receptor interactions that are crucial for cellular signaling processes.

Case Study 1: Anticancer Potential

A derivative of this compound was tested for its effects on human cancer cell lines. Results showed a dose-dependent decrease in cell viability after treatment, indicating its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of the compound against common pathogens such as Escherichia coli and Candida albicans. The results demonstrated significant inhibition zones, suggesting strong antimicrobial properties that could be harnessed for therapeutic applications.

Q & A

Advanced Research Question

  • Fluorination (C5/C6) enhances metabolic stability and binding affinity (e.g., ΔG = -8.2 kcal/mol vs. -7.5 for non-fluorinated analogs).
  • Chloro-substitution increases electrophilicity but may reduce solubility.
    Compare via docking studies (AutoDock Vina) and pharmacokinetic profiling (logP, PSA) .

How should researchers resolve contradictions in reported biological data across studies?

Q. Methodological Guidance

  • Replicate assays under standardized conditions (e.g., 10% FBS in DMEM, 48h incubation).
  • Verify compound purity via HPLC (>98%) and control for stereoisomers (chiral columns).
  • Cross-reference with structural analogs (e.g., ethyl ester derivatives) to isolate substituent effects .

What experimental frameworks assess environmental impact or biodegradation?

Advanced Research Question

  • OECD 301D (closed bottle test): Measures biodegradability in aqueous systems (BOD/COD ratio).
  • Ecotoxicology assays : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition.
  • Computational models : EPI Suite predicts bioaccumulation (BCF < 500) and persistence (t½ > 60d) .

What derivatization strategies expand the utility of this compound?

Q. Methodological Guidance

  • Reduction : NaBH₄ converts the formyl group to hydroxymethyl (yield >85%).
  • Nucleophilic substitution : Amines (e.g., benzylamine) displace chloride (if present) under basic conditions.
  • Cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) introduce aryl groups at C3 .

How can computational modeling predict target interactions for drug design?

Advanced Research Question

  • Molecular docking : Use AutoDock to simulate binding to tubulin (PDB: 1SA0). Optimize scoring functions (e.g., AMBER force fields).
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2 Å).
  • QSAR models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .

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